2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
Overview
Description
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C4Cl3NO4S2 . It is also known by other names such as 3-(Chlorosulphonyl)-2,5-dichloro-4-nitrothiophene .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with two chlorine atoms, a nitro group, and a sulfonyl chloride group .Scientific Research Applications
Chemical Synthesis and Reactivity
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride has been involved in various chemical syntheses and reactivity studies. For instance, it's been used in the formation of substituted benzenesulfonyl chlorides, which are of interest due to their potential as herbicides (Cremlyn & Cronje, 1979). Additionally, it plays a role in substitution reactions involving lithium 2-nitropropan-2-ide, leading to a variety of products, including salts and nitro compounds (Newcombe & Norris, 1982).
Chlorosulfonation Studies
The chlorosulfonation process involving this compound and others like it has been extensively studied. These reactions have provided insights into the formation of various sulfonyl chlorides, which are important intermediates in many chemical syntheses (Cremlyn, Montgomery, Ng, & Simpson, 1982).
Isotopic Exchange Reactions
In isotopic exchange studies, 2,5-dichloro-4-nitrothiophene has been used to determine rate constants for chlorine-isotopic exchange reactions. This has implications in understanding the reactivity and behavior of compounds containing chlorine (Arnone et al., 1983).
Polymer Synthesis
The compound has been used in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives. This research is significant for the development of new materials with specific properties, such as organosolubility and high thermal stability (Ghassemi & Mcgrath, 2004).
Heterocyclic Compound Studies
In the realm of heterocyclic chemistry, this compound has been used to explore the reactions of thiophenesulfonyl derivatives. This contributes to a better understanding of the chemistry of thiophene, an important heterocyclic compound (Obafemi, 1982).
Sulfonamide Synthesis
This compound has also been used in the synthesis of various sulfonamides. These compounds have been examined for their potential biological activities, such as antifungal and herbicidal properties (Cremlyn, Ellis, & Pinney, 1989).
Nitration Studies
It has been a subject of nitration studies, providinginsight into the synthesis of nitrothiophenes, which are important for the development of various organic compounds (Suzuki, Hidaka, Osuka, Iwasa, & Mishina, 1980).
Synthesis of Oxazolidin-2-ones
In the field of medicinal chemistry, this compound has been used in the solid-phase synthesis of 1,3-oxazolidin-2-ones, which are of interest due to their antibacterial properties (Holte, Thijs, & Zwanenburg, 1998).
Electronic and Biological Properties
The structure and electronic properties of 2-nitrothiophenes, related to this compound, have been analyzed, showing correlations with biological activities against bacteria (Morley & Matthews, 2006).
Antitumour Agents
This compound has been explored in the context of antitumor agents, specifically in the synthesis of labeled compounds used for studying their antitumor properties (Shinkwin & Threadgill, 1996).
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKORQLAKLUIWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380413 | |
Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59768-12-6 | |
Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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